molecular formula C10H10F3NO3 B14868782 2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide

2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide

Cat. No.: B14868782
M. Wt: 249.19 g/mol
InChI Key: RBNBIDLCSQHYRG-UHFFFAOYSA-N
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Description

2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide is a fluorinated benzamide derivative with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol This compound is characterized by the presence of three fluorine atoms, two methoxy groups, and a methyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide typically involves the reaction of 2,4,5-trifluorobenzoic acid with appropriate amine derivatives under specific conditions. One common method includes the use of triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent . The reaction is carried out at controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 2,4,5-trifluorobenzoic acid and N,3-dimethoxy-N-methylamine .

Scientific Research Applications

2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This results in increased binding affinity and specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide include:

  • 2,4,5-trifluoro-N,N-dimethylbenzamide
  • 2,4,5-trifluoro-N-methoxy-N-methylbenzamide
  • 2,4,5-trifluoro-N,3-dimethoxybenzamide

Uniqueness

What sets this compound apart from its similar compounds is the presence of both methoxy and methyl groups attached to the nitrogen atom.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

2,4,5-trifluoro-N,3-dimethoxy-N-methylbenzamide

InChI

InChI=1S/C10H10F3NO3/c1-14(17-3)10(15)5-4-6(11)8(13)9(16-2)7(5)12/h4H,1-3H3

InChI Key

RBNBIDLCSQHYRG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=C(C(=C1F)OC)F)F)OC

Origin of Product

United States

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